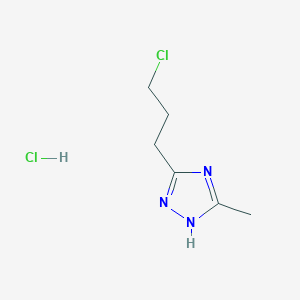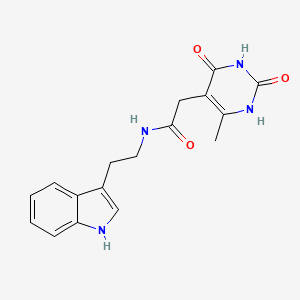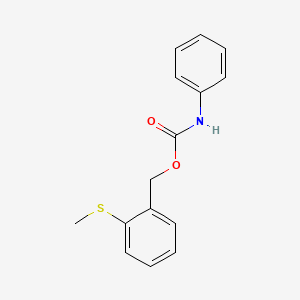
4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(2-(phenylthio)acetyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring structure made of two benzene rings fused with a nitrogen-containing pyrazine ring. The phenylthioacetyl group attached to the quinoxaline core could potentially alter the compound’s properties and reactivity .
科学的研究の応用
Novel Isoxazolequinoxaline Derivative as Anti-Cancer Drug
Quinoxaline derivatives exhibit significant potential in pharmaceutical applications, particularly as anti-cancer agents. A study highlighted the synthesis and characterization of a novel isoxazolequinoxaline derivative, demonstrating its anti-cancer activity through molecular docking studies against human proteins. This compound was synthesized through a reaction involving 1-allyl-3-phenylquinoxalin-2(1H)-one and (E)-4-methylbenzaldehydeoxime, confirmed by various analytical techniques including H NMR and LC-MS spectra, and single crystal X-ray diffraction. The compound's structure, DFT calculations, Hirshfeld surface analysis, and energy frameworks suggest its stability and potential effectiveness as an anti-cancer drug (Abad et al., 2021).
Antitubercular Potency
Another study explored the antitubercular properties of 2-(3-aryl-1-oxo-2-propenyl)-3-methylquinoxaline-1,4-dioxides against Mycobacterium tuberculosis. This research found significant potency in these compounds, with specific derivatives affecting mitochondrial respiration in rat liver as a possible mechanism of action. These findings underscore the potential of quinoxaline derivatives in developing new antitubercular treatments (Das et al., 2010).
Synthetic Methodologies and Applications
Quinoxaline derivatives also find application in the development of synthetic methodologies. For example, research into the cyclocondensation of o-phenylenediamines and aroylpyruvates provided insights into the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones, highlighting the chemical versatility and potential application of these compounds in various fields, including materials science and drug development (Dobiáš et al., 2017).
Antimicrobial Activities
The synthesis and evaluation of novel quinoxalines for their antimicrobial activities reveal another significant area of application. These compounds, through various synthetic routes, have shown effectiveness against a range of microbial strains, underscoring their potential as leads in the development of new antimicrobial agents (Soliman & Amer, 2012).
Inhibition of Corrosion
Quinoxaline derivatives have been investigated for their efficacy as corrosion inhibitors, particularly for metals like copper in acidic environments. A theoretical study utilizing quantum chemical calculations based on the DFT method assessed the relationship between molecular structures of quinoxalines and their corrosion inhibition efficiency. This application is crucial in materials science, especially in enhancing the longevity and durability of metals in corrosive environments (Zarrouk et al., 2014).
作用機序
The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological target . Quinoxaline derivatives have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-phenylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15-10-18(14-9-5-4-8-13(14)17-15)16(20)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCYWSWOPMRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2770811.png)
acetonitrile](/img/structure/B2770812.png)


![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)

![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)
![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)

![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![N-[[5-butan-2-ylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2770829.png)
![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)